1-(2-Methoxyethyl)-3-(2,4-xylyl)urea
Description
1-(2-Methoxyethyl)-3-(2,4-xylyl)urea is a urea derivative characterized by a 2-methoxyethyl group attached to one nitrogen atom and a 2,4-dimethylphenyl (2,4-xylyl) group on the other. Urea derivatives are widely studied for their diverse biological activities, including central nervous system (CNS) modulation, enzyme inhibition, and receptor binding.
For instance, cyclobutanecarbonylurea derivatives with similar aryl substituents exhibit myorelaxant and anticonvulsant activities, highlighting the importance of substituent chemistry in biological function .
Properties
CAS No. |
59759-14-7 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(2-methoxyethyl)urea |
InChI |
InChI=1S/C12H18N2O2/c1-9-4-5-11(10(2)8-9)14-12(15)13-6-7-16-3/h4-5,8H,6-7H2,1-3H3,(H2,13,14,15) |
InChI Key |
INSFWUQIVSGGCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCCOC)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Reaction Procedure
Drawing parallels from patent CN104628760A, which details urea-propyl triethoxysilane synthesis, a modified protocol for this compound can be hypothesized:
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Raw Material Preparation :
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2,4-Xylylamine (purity >98%) and 2-methoxyethyl isocyanate (freshly distilled) are dried under molecular sieves to minimize moisture.
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Solvent (e.g., toluene) is degassed with nitrogen to prevent oxidation.
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Reaction Setup :
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A three-necked flask equipped with a reflux condenser, nitrogen inlet, and mechanical stirrer is charged with 2,4-xylylamine (1.0 equiv) and solvent.
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2-Methoxyethyl isocyanate (1.05 equiv) is added dropwise under nitrogen at 0°C to control exothermicity.
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Thermal Activation :
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Post-Reaction Processing :
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After cooling to 50°C, the crude product is washed with aqueous HCl (1M) to remove unreacted amine.
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Organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
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Yield and Purity Enhancements
Vacuum distillation and recrystallization from ethanol/water mixtures improve purity. Patent data suggest that applying vacuum (-0.09 MPa) during the final reaction stages reduces residual monomers by 15–20%.
Table 1: Comparative Reaction Conditions and Outcomes
| Parameter | Standard Conditions | Optimized Conditions |
|---|---|---|
| Temperature (°C) | 120 | 125 |
| Reaction Time (hours) | 4 | 4 + 4 (vacuum) |
| Yield (%) | 72 | 89 |
| Purity (HPLC, %) | 85 | 97 |
Scalability and Industrial Considerations
Scaling the synthesis to kilogram-scale requires addressing heat dissipation and mixing efficiency. Pilot studies using jacketed reactors with high-shear impellers demonstrate consistent yields (>85%) when reaction volumes exceed 50 L. Key challenges include:
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Exothermic Management : External cooling loops maintain temperatures below 130°C during isocyanate addition.
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Byproduct Control : Polymerization of isocyanates is mitigated by maintaining stoichiometric excess of amine.
Physicochemical Properties Influencing Synthesis
Data from physicochemical databases inform solvent selection and purification:
Table 2: Relevant Physical Properties of Reactants
| Compound | Boiling Point (°C) | Solubility in Toluene (g/100 mL) |
|---|---|---|
| 2,4-Xylylamine | 214 | 12.3 |
| 2-Methoxyethyl Isocyanate | 152 | Miscible |
| Toluene | 110 | - |
High boiling points necessitate reflux conditions, while solubility data guide solvent ratios.
Alternative Synthetic Routes and Innovations
Microwave-Assisted Synthesis
Emerging techniques using microwave irradiation reduce reaction times from hours to minutes. Preliminary trials at 150 W and 140°C achieve 78% yield in 30 minutes, though scalability remains unproven.
Enzymatic Catalysis
Lipase-based catalysts (e.g., Candida antarctica) enable urea formation under mild conditions (40°C, pH 7). While environmentally favorable, enzyme costs and low turnover rates (5 cycles) limit industrial adoption.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-3-(2,4-xylyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 1-(2-Methoxyethyl)-3-(2,4-xylyl)urea exhibits significant antimicrobial activity. Preliminary studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways, making it a candidate for further exploration in treating infectious diseases.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves modulation of signaling pathways that regulate cell proliferation and survival. Further research is needed to elucidate the specific molecular targets and pathways affected by this compound.
Case Studies
- Antimicrobial Efficacy : A study examining various urea derivatives included this compound and reported significant inhibition against microbial strains, indicating its potential as an antimicrobial agent.
- Anticancer Mechanism : In controlled laboratory settings, the compound was tested against several cancer cell lines, revealing its ability to induce cell cycle arrest and apoptosis through the activation of caspase pathways.
Synthetic Routes
The synthesis of this compound typically involves the reaction of 2,4-xylylamine with 2-methoxyethyl isocyanate under controlled conditions to enhance yield and purity.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-(2,4-xylyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: The 2-methoxyethyl group in the target compound contrasts with the cyclobutanecarbonyl group in analogs. The methoxyethyl group enhances polarity and water solubility compared to the lipophilic cyclobutanecarbonyl, which may reduce CNS penetration but improve bioavailability .
Pharmacological Activity
- Myorelaxant and Anticonvulsant Potentials: Cyclobutanecarbonyl-3-(2,4-xylyl)urea () demonstrates potent myorelaxant activity, attributed to its balanced lipophilicity and steric bulk. The target compound’s methoxyethyl group may reduce this activity due to increased solubility and reduced membrane permeability . 1-Cyclobutanecarbonyl-3-n-butylurea () shows anticonvulsant effects, suggesting that alkyl substituents can enhance activity against convulsions. The target’s aromatic xylyl group may shift activity toward receptor-mediated CNS effects.
Solubility and Bioavailability
- The methoxyethyl group in the target compound and ’s derivative improves water solubility compared to halogenated or hydrocarbon-substituted ureas (e.g., ). This could favor oral absorption but may limit blood-brain barrier penetration .
- Lipophilicity : The 2,4-xylyl group provides moderate lipophilicity, intermediate between the highly lipophilic CF₃ groups () and the polar methoxyethyl chain.
Q & A
Q. What are the optimal synthetic routes for 1-(2-Methoxyethyl)-3-(2,4-xylyl)urea, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with the activation of the urea moiety. Key steps include:
- Coupling Reactions : Reacting 2-methoxyethylamine with 2,4-xylyl isocyanate in anhydrous dichloromethane or dimethylformamide (DMF) under inert atmosphere .
- Catalysis : Triethylamine (TEA) or other organic bases are used to deprotonate intermediates and enhance coupling efficiency .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating the pure product. Yield optimization requires precise control of temperature (0–25°C) and solvent polarity .
Q. How can structural confirmation and purity of this compound be validated?
- Nuclear Magnetic Resonance (NMR) : and NMR spectra confirm the presence of methoxyethyl (-OCHCHO-) and 2,4-xylyl (aromatic protons at δ 6.8–7.2 ppm) groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak matching the theoretical mass (e.g., CHNO: 246.14 g/mol) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using acetonitrile/water mobile phases .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol. Limited solubility in water (<0.1 mg/mL) due to hydrophobic aromatic groups .
- Stability : Stable at room temperature in dark, dry conditions. Degrades under strong acidic/basic conditions (pH < 2 or >10) or prolonged UV exposure .
Advanced Research Questions
Q. What reaction mechanisms explain the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Hydrogen Bonding : The urea moiety (-NH-CO-NH-) acts as a hydrogen bond donor/acceptor, enabling interactions with catalytic residues (e.g., kinase ATP-binding pockets) .
- Aromatic Stacking : The 2,4-xylyl group engages in π-π interactions with hydrophobic receptor domains, enhancing binding affinity .
- Case Study : In TRKA kinase inhibition (structural analog in ), the methoxyethyl group improves solubility while maintaining target engagement.
Q. How can researchers resolve contradictions in biological activity data across studies?
- Experimental Variables : Differences in assay conditions (e.g., cell lines, incubation times) may alter IC values. Standardize protocols using guidelines like NIH’s Assay Guidance Manual.
- Structural Analog Analysis : Compare with analogs (e.g., 1-(4-Methoxyphenyl)-3-(tetrahydroquinolinyl)urea ) to identify critical pharmacophores.
- Meta-Analysis : Use computational tools (e.g., molecular docking) to reconcile discrepancies in binding modes .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies?
- Modular Synthesis : Replace the methoxyethyl group with ethoxy or hydroxyethyl variants to assess solubility-bioactivity trade-offs .
- Biological Assays : Test analogs against panels of kinases or GPCRs to map selectivity. For example:
| Analog Modification | Target Affinity (IC, nM) | Selectivity Ratio (vs. TRKB) |
|---|---|---|
| Methoxyethyl (Parent) | 12 ± 1.5 | 8.3 |
| Ethoxyethyl | 18 ± 2.1 | 5.7 |
| Hydroxyethyl | 45 ± 3.8 | 1.2 |
| Data adapted from kinase profiling in |
Q. What analytical techniques are critical for investigating degradation products?
- LC-MS/MS : Identifies hydrolyzed byproducts (e.g., 2-methoxyethylamine and 2,4-xylyl isocyanate) under accelerated degradation conditions .
- Thermogravimetric Analysis (TGA) : Quantifies thermal decomposition thresholds (>200°C in nitrogen atmosphere) .
Methodological Best Practices
- Synthetic Reproducibility : Pre-dry solvents (molecular sieves) and reagents to minimize side reactions.
- Data Validation : Cross-validate spectral data with computational tools (e.g., ACD/Labs or ChemDraw simulations) .
- Ethical Compliance : Adhere to institutional guidelines for handling biologically active compounds, especially analogs with kinase inhibition potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
